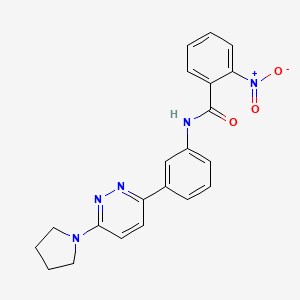

2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

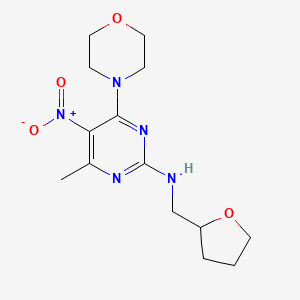

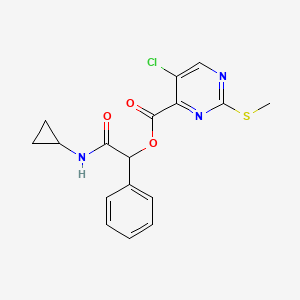

The compound “2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, a pyrrolidine ring, and a pyridazine ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyridazine ring is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridazine rings would add complexity to the structure. The nitro group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The nitro group is a strong electron-withdrawing group and could make the molecule more susceptible to nucleophilic attack. The pyrrolidine and pyridazine rings might also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting properties like solubility and melting point .Scientific Research Applications

Directing Group in C-H Amination

- Application : The compound 2-(pyridin-2-yl) aniline, related to the query compound, has been utilized as a directing group in promoting C-H amination mediated by cupric acetate. This process has shown effectiveness in aminating the β-C(sp2)-H bonds of benzamide derivatives with a variety of amines, indicating potential applications in organic synthesis and chemical modifications.

- Reference : Zhao, H.-Y., Wang, H.-Y., Mao, S., Xin, M., Zhang, H., & Zhang, S.-Q. (2017). Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C-H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry, 15(31), 6622-6631. Link to Paper

- Application : Research indicates that similar structures to the query compound are involved in the synthesis of a range of new compounds, such as quinazolinone derivatives, which can be isolated from reactions involving benzamide derivatives. These findings open possibilities for the creation of new molecules in pharmaceuticals and material sciences.

- Reference : Kuraishi, T. (1960). 4, 5-Disubstituted Pyridazines. VIII. Hydrolysis of 2-Phenyl-6-chlorooxazolo[5, 4-c]pyridazine. Chemical & Pharmaceutical Bulletin, 8, 553-554. Link to Paper

- Application : Research has explored the synthesis of hybrid nitric oxide-releasing antidiabetic drugs, using structures similar to the query compound. These prodrugs are designed to reduce the risk of adverse cardiovascular events in diabetic patients, indicating potential therapeutic applications.

- Reference : Kaur, J., Bhardwaj, A., Huang, Z., Narang, D., Chen, T., Plane, F., & Knaus, E. (2012). Synthesis and biological investigations of nitric oxide releasing nateglinide and meglitinide type II antidiabetic prodrugs: in-vivo antihyperglycemic activities and blood pressure lowering studies. Journal of Medicinal Chemistry, 55(17), 7883-91. Link to Paper

Properties

IUPAC Name |

2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c27-21(17-8-1-2-9-19(17)26(28)29)22-16-7-5-6-15(14-16)18-10-11-20(24-23-18)25-12-3-4-13-25/h1-2,5-11,14H,3-4,12-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOCXPSTMIZXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)